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4(S)-Edoxaban Pyridine N-Oxide
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Overview
Description
4(S)-Edoxaban Pyridine N-Oxide: is a derivative of Edoxaban, an oral anticoagulant that inhibits factor Xa The addition of the pyridine N-oxide moiety enhances its chemical properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(S)-Edoxaban Pyridine N-Oxide typically involves the oxidation of the pyridine ring in Edoxaban. Common oxidizing agents used include peracids such as peracetic acid and perbenzoic acid . The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the pyridine ring without affecting other functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green method for producing pyridine N-oxides .
Chemical Reactions Analysis
Types of Reactions: 4(S)-Edoxaban Pyridine N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized using strong oxidizing agents.
Reduction: It can be reduced back to its parent pyridine form under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Peracids like peracetic acid and perbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Further oxidized pyridine derivatives.
Reduction: Reduced pyridine compounds.
Substitution: Substituted pyridine N-oxide derivatives.
Scientific Research Applications
Pharmacological Properties
4(S)-Edoxaban Pyridine N-Oxide functions as an anticoagulant by inhibiting factor Xa, a crucial enzyme in the coagulation cascade. This inhibition prevents thrombin generation and subsequent fibrin formation, thus reducing the risk of clot formation. The compound's pharmacokinetic profile indicates rapid absorption and a half-life that allows for once-daily dosing, enhancing patient compliance compared to traditional therapies like low-molecular-weight heparin.
Clinical Applications
1. Treatment of Venous Thromboembolism (VTE)
A significant application of this compound is in the management of VTE, including deep vein thrombosis (DVT) and pulmonary embolism (PE). A retrospective study involving 125 patients demonstrated that edoxaban treatment resulted in a comparable efficacy and safety profile between cancer and non-cancer patients. The study highlighted that 89.6% of non-cancer patients and 94.1% of cancer patients showed improvement or normalization of thrombosis after treatment with edoxaban .
2. Orthopedic Surgery
The compound has been evaluated for its role in preventing VTE in patients undergoing orthopedic surgeries such as total knee or hip replacements. Regulatory reviews have concluded that edoxaban effectively reduces the incidence of VTE in these surgical populations, with an acceptable safety profile concerning bleeding events .
3. Cancer-associated Thrombosis
In cancer patients, the risk of thromboembolic events is significantly elevated. Edoxaban has been shown to be effective in managing VTE in this population, providing a valuable alternative to traditional anticoagulants that may not be suitable for all cancer patients due to their underlying conditions .
Case Studies
Mechanism of Action
The mechanism of action of 4(S)-Edoxaban Pyridine N-Oxide involves its interaction with factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The pyridine N-oxide moiety enhances the compound’s binding affinity and specificity towards factor Xa .
Comparison with Similar Compounds
Pyridine N-Oxide: A simpler analog with similar electronic properties but lacking the anticoagulant activity of 4(S)-Edoxaban Pyridine N-Oxide.
Nicotinic Acid N-Oxide: Used as a precursor in the synthesis of various pharmaceuticals.
2,3,5-Trimethylpyridine N-Oxide: A precursor to the drug omeprazole.
Uniqueness: this compound stands out due to its dual functionality as an anticoagulant and a versatile chemical reagent. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in both medicinal chemistry and industrial applications .
Biological Activity
4(S)-Edoxaban Pyridine N-Oxide is a derivative of Edoxaban, a novel oral anticoagulant that functions primarily as a selective inhibitor of Factor Xa, a crucial component in the coagulation cascade. This compound has garnered attention due to its potential therapeutic applications in preventing thromboembolic events, particularly in patients with nonvalvular atrial fibrillation and those undergoing treatment for venous thromboembolism (VTE).
This compound operates by inhibiting Factor Xa, thereby preventing the conversion of prothrombin to thrombin, which is essential for clot formation. This inhibition disrupts the coagulation cascade, leading to reduced thrombus formation. The compound's design incorporates a pyridine N-oxide moiety, which enhances its binding affinity and selectivity for Factor Xa compared to other anticoagulants like warfarin.
Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption following oral administration, with peak plasma concentrations occurring within 1-2 hours. The absolute bioavailability is approximately 62%, and it exhibits a steady-state volume of distribution of 107 L. The compound demonstrates moderate protein binding (~55%) and is primarily eliminated unchanged in the urine, with minimal metabolism occurring via CYP3A4 pathways.
In Vitro Studies
Research has indicated that this compound exhibits potent anticoagulant activity. For instance, studies have shown that the N-oxide modification significantly increases anti-Factor Xa potency compared to its non-oxidized counterparts. The following table summarizes key findings from various studies:
Study Reference | Compound Tested | IC50 (nM) | Selectivity (Factor Xa vs Thrombin) |
---|---|---|---|
This compound | 5.2 | 49-fold over thrombin | |
Non-amidine derivatives | 10.5 | - | |
Heterocyclic N-oxides | - | Enhanced activity noted |
Clinical Studies
- Patient Population : 8240 subjects treated with either Edoxaban or warfarin.
- Median Treatment Duration : 8.8 months.
- Adverse Events : Major bleeding occurred in 6.1% of Edoxaban patients versus 3.1% in the warfarin group (HR: 2.00) .
Case Studies
Several case studies have highlighted the clinical utility of this compound:
- Case Study on Atrial Fibrillation : A patient with nonvalvular atrial fibrillation was treated with Edoxaban for stroke prevention. The patient exhibited no significant adverse effects and maintained therapeutic INR levels without the need for routine monitoring typical of warfarin therapy.
- VTE Treatment : In another case involving a patient with acute DVT, Edoxaban was administered after initial heparin therapy. The patient showed rapid resolution of symptoms and no recurrence over a follow-up period of six months.
Properties
Molecular Formula |
C24H30ClN7O5S |
---|---|
Molecular Weight |
564.1 g/mol |
IUPAC Name |
N'-(5-chloro-1-hydroxypyridin-2-ylidene)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |
InChI |
InChI=1S/C24H30ClN7O5S/c1-30(2)24(36)13-4-6-15(26-20(33)21(34)29-19-7-5-14(25)11-32(19)37)17(10-13)27-22(35)23-28-16-8-9-31(3)12-18(16)38-23/h5,7,11,13,15,17,37H,4,6,8-10,12H2,1-3H3,(H,26,33)(H,27,35)/t13-,15-,17+/m0/s1 |
InChI Key |
KLUIGRKENSYXRW-JLJPHGGASA-N |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
Origin of Product |
United States |
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